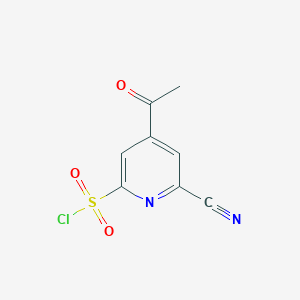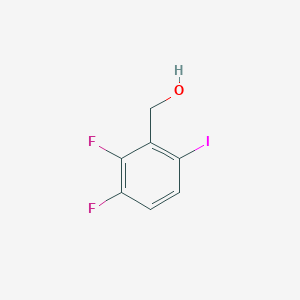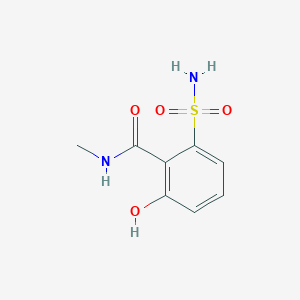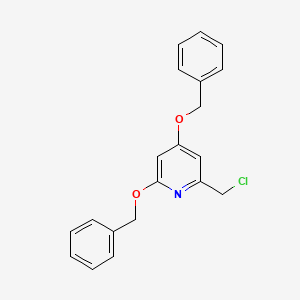
4-Acetyl-6-cyanopyridine-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetyl-6-cyanopyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C8H5ClN2O3S and a molecular weight of 244.65 g/mol . This compound is known for its unique structure, which includes an acetyl group, a cyano group, and a sulfonyl chloride group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 4-Acetyl-6-cyanopyridine-2-sulfonyl chloride involves several stepsThe reaction conditions typically involve the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-Acetyl-6-cyanopyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Acetyl-6-cyanopyridine-2-sulfonyl chloride has several applications in scientific research:
Medicine: It serves as a building block for the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Acetyl-6-cyanopyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic, making the compound susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound.
Comparación Con Compuestos Similares
Similar compounds to 4-Acetyl-6-cyanopyridine-2-sulfonyl chloride include:
3-Cyano-4,6-dimethylpyridine-2-sulfonyl chloride: This compound has similar reactivity but differs in the substitution pattern on the pyridine ring.
2-Acetyl-6-cyanopyridine-4-sulfonyl chloride: This compound has the acetyl and sulfonyl chloride groups at different positions on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo.
Propiedades
Fórmula molecular |
C8H5ClN2O3S |
|---|---|
Peso molecular |
244.66 g/mol |
Nombre IUPAC |
4-acetyl-6-cyanopyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C8H5ClN2O3S/c1-5(12)6-2-7(4-10)11-8(3-6)15(9,13)14/h2-3H,1H3 |
Clave InChI |
MHENDENVNGAVJK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=NC(=C1)S(=O)(=O)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[9-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]benzamide](/img/structure/B14852297.png)


![(2R)-2-[(Tert-butoxy)carbonylamino]-2-(2-phenylphenyl)acetic acid](/img/structure/B14852302.png)



